molecular formula C9H3BrF6O B12082650 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B12082650
M. Wt: 321.01 g/mol
InChI Key: BPQUAFUDJPOEKV-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amines, thiols, or ethers can be formed.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its trifluoroethanone moiety also contributes to its unique properties compared to similar compounds.

Properties

Molecular Formula

C9H3BrF6O

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3BrF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H

InChI Key

BPQUAFUDJPOEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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